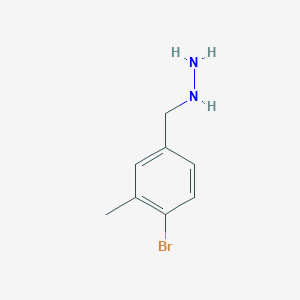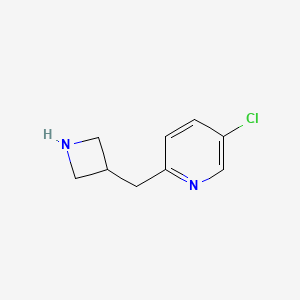
(4-Bromo-3-methylbenzyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-3-methylbenzyl)hydrazine is an organic compound with the molecular formula C8H11BrN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (4-bromo-3-methylbenzyl) group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methylbenzyl)hydrazine typically involves the reaction of (4-Bromo-3-methylbenzyl) chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
(4-Bromo-3-methylbenzyl) chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions: (4-Bromo-3-methylbenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form amines or other reduced nitrogen species.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Formation of azines or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
(4-Bromo-3-methylbenzyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
作用機序
The mechanism of action of (4-Bromo-3-methylbenzyl)hydrazine involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of key biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular signaling and metabolic pathways.
類似化合物との比較
- (4-Bromo-3-methylphenyl)hydrazine
- (4-Bromo-3-methylbenzyl)amine
- (4-Bromo-3-methylbenzyl)alcohol
Comparison:
- (4-Bromo-3-methylphenyl)hydrazine: Similar in structure but lacks the benzyl group, which may affect its reactivity and biological activity.
- (4-Bromo-3-methylbenzyl)amine: Contains an amine group instead of a hydrazine group, leading to different chemical properties and reactivity.
- (4-Bromo-3-methylbenzyl)alcohol: Contains a hydroxyl group, making it more polar and potentially more reactive in certain chemical reactions.
(4-Bromo-3-methylbenzyl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H11BrN2 |
|---|---|
分子量 |
215.09 g/mol |
IUPAC名 |
(4-bromo-3-methylphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11BrN2/c1-6-4-7(5-11-10)2-3-8(6)9/h2-4,11H,5,10H2,1H3 |
InChIキー |
AISGCMHVEGNGSJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CNN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-{[(Pyridin-4-yl)methyl]amino}propan-1-oldihydrochloride](/img/structure/B13597253.png)







